3-[2-[3-(4-Chlorothiophen-2-yl)propanoylamino]ethyl]benzoic acid
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Overview
Description
3-[2-[3-(4-Chlorothiophen-2-yl)propanoylamino]ethyl]benzoic acid is a synthetic organic compound that features a benzoic acid moiety linked to a chlorothiophene ring through a propanoylaminoethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[3-(4-Chlorothiophen-2-yl)propanoylamino]ethyl]benzoic acid typically involves multiple steps:
Formation of 4-Chlorothiophene-2-carboxylic Acid: This can be synthesized by chlorination of thiophene-2-carboxylic acid using thionyl chloride.
Preparation of 3-(4-Chlorothiophen-2-yl)propanoyl Chloride: The carboxylic acid is converted to the corresponding acyl chloride using reagents like oxalyl chloride or thionyl chloride.
Amidation Reaction: The acyl chloride is reacted with 2-aminoethylbenzoic acid in the presence of a base such as triethylamine to form the amide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology and Medicine
In medicinal chemistry, derivatives of this compound may exhibit biological activity, such as anti-inflammatory or antimicrobial properties. Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-[2-[3-(4-Chlorothiophen-2-yl)propanoylamino]ethyl]benzoic acid would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, altering biochemical pathways. The chlorothiophene moiety could play a role in binding to target proteins, while the benzoic acid group might influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-[2-[3-(4-Bromothiophen-2-yl)propanoylamino]ethyl]benzoic acid: Similar structure but with a bromine atom instead of chlorine.
3-[2-[3-(4-Methylthiophen-2-yl)propanoylamino]ethyl]benzoic acid: Contains a methyl group on the thiophene ring.
3-[2-[3-(4-Fluorothiophen-2-yl)propanoylamino]ethyl]benzoic acid: Features a fluorine atom on the thiophene ring.
Uniqueness
The presence of the chlorine atom in 3-[2-[3-(4-Chlorothiophen-2-yl)propanoylamino]ethyl]benzoic acid can influence its reactivity and biological activity compared to its analogs. Chlorine atoms can enhance the compound’s lipophilicity and potentially improve its ability to cross cell membranes, making it a unique candidate for further research.
Properties
IUPAC Name |
3-[2-[3-(4-chlorothiophen-2-yl)propanoylamino]ethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c17-13-9-14(22-10-13)4-5-15(19)18-7-6-11-2-1-3-12(8-11)16(20)21/h1-3,8-10H,4-7H2,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLJSPSRCGFHRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CCNC(=O)CCC2=CC(=CS2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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